3-(ethanesulfonyl)pyridine-2-carbonitrile
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Overview
Description
3-(Ethanesulfonyl)pyridine-2-carbonitrile is a heterocyclic aromatic organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethanesulfonyl group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)pyridine-2-carbonitrile typically involves the reaction of 2-bromo-3-ethanesulfonylpyridine with sodium sulfide and sulfur, followed by acidification to produce 2-mercapto-3-ethanesulfonylpyridine. This intermediate is then chlorinated using chlorine gas to form the corresponding sulfonyl chloride, which is subsequently reacted with ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Ethanesulfonyl)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carbonitrile groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Ethylsulfonyl)pyridine-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carbonitrile group.
2-Bromo-3-ethanesulfonylpyridine: Precursor in the synthesis of 3-(ethanesulfonyl)pyridine-2-carbonitrile.
Uniqueness
This compound is unique due to its combination of an ethanesulfonyl group and a carbonitrile group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1421953-26-5 |
---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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